molecular formula C21H20N2O7S B5098943 N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide

Cat. No.: B5098943
M. Wt: 444.5 g/mol
InChI Key: KZDUBDRAZZSFRJ-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-4-6-20(25)22(31(28,29)17-8-5-7-16(11-17)23(26)27)15-9-10-19-18(12-15)21(13(2)24)14(3)30-19/h5,7-12H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUBDRAZZSFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran and 3-nitrobenzenesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2-methylbenzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)acetamide
  • N-(3-Acetyl-2-methylbenzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)propionamide

Uniqueness

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-N-(3-nitrobenzenesulfonyl)butanamide is unique due to its specific structural features, such as the presence of both benzofuran and nitrobenzenesulfonyl groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

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